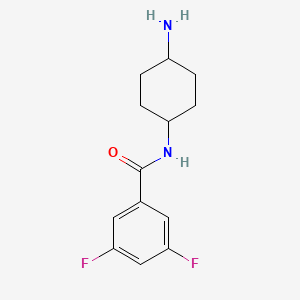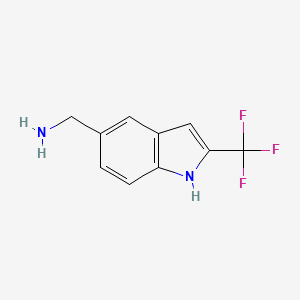
(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” are not available, trifluoromethyl-containing compounds can be synthesized through various methods. For instance, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Chemical Reactions Analysis
The reactivity of “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” would depend on the specific conditions and reactants used. Trifluoromethyl groups are known to be electron-withdrawing, which can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine” would depend on its specific molecular structure. Trifluoromethyl groups are known to be highly electronegative, which can influence properties like polarity and acidity .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
1192152-66-1 |
|---|---|
Product Name |
(2-(Trifluoromethyl)-1h-indol-5-yl)methanamine |
Molecular Formula |
C10H9F3N2 |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-1H-indol-5-yl]methanamine |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)9-4-7-3-6(5-14)1-2-8(7)15-9/h1-4,15H,5,14H2 |
InChI Key |
NBNIQGRWWWXPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


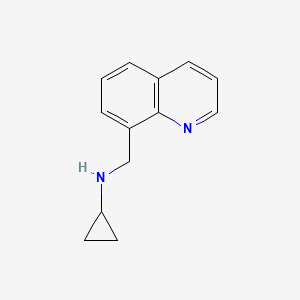
![1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B8705651.png)
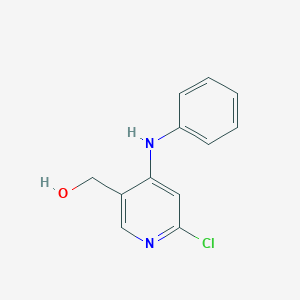
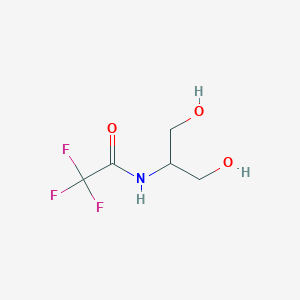
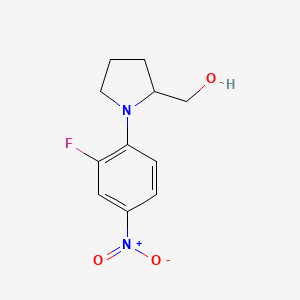
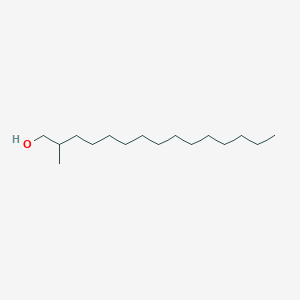
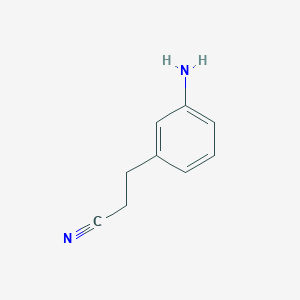
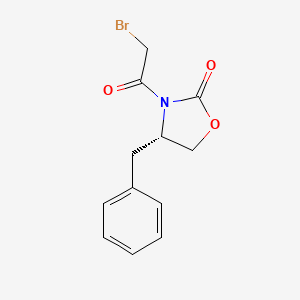


![N-[4-[2-Acetyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B8705730.png)
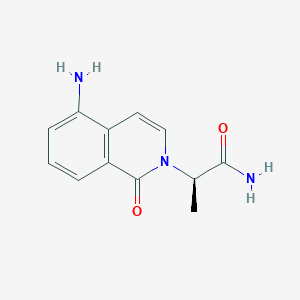
![Methyl [(2-oxobutyl)sulfanyl]acetate](/img/structure/B8705739.png)
